molecular formula C9H11ClO3S B13634260 (4-Methoxy-3-methylphenyl)methanesulfonyl chloride

(4-Methoxy-3-methylphenyl)methanesulfonyl chloride

Cat. No.: B13634260
M. Wt: 234.70 g/mol
InChI Key: VSEMIGACJBBQDM-UHFFFAOYSA-N
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Description

(4-Methoxy-3-methylphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C9H11ClO3S. It is a derivative of methanesulfonyl chloride, featuring a methoxy group and a methyl group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Methoxy-3-methylphenyl)methanesulfonyl chloride can be synthesized through the reaction of (4-methoxy-3-methylphenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired sulfonyl chloride compound.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-3-methylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines to form sulfonamides.

    Oxidation: Can be oxidized to form sulfonic acids.

    Reduction: Can be reduced to form corresponding sulfides.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically involves reagents like amines or alcohols in the presence of a base such as pyridine.

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Sulfonamides: Formed from nucleophilic substitution reactions.

    Sulfonic Acids: Result from oxidation reactions.

    Sulfides: Produced through reduction reactions.

Scientific Research Applications

(4-Methoxy-3-methylphenyl)methanesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the methanesulfonyl group into molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methoxy-3-methylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide bonds. This reactivity is exploited in various chemical transformations and modifications of molecules.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: The parent compound, used widely in organic synthesis.

    (4-Methylphenyl)methanesulfonyl Chloride: Similar structure but lacks the methoxy group.

    (3-Fluoro-4-methylphenyl)methanesulfonyl Chloride: Contains a fluorine atom instead of a methoxy group.

Uniqueness

(4-Methoxy-3-methylphenyl)methanesulfonyl chloride is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its reactivity and the properties of the resulting products. This makes it a valuable reagent in specific synthetic applications where these functional groups are desired.

Properties

Molecular Formula

C9H11ClO3S

Molecular Weight

234.70 g/mol

IUPAC Name

(4-methoxy-3-methylphenyl)methanesulfonyl chloride

InChI

InChI=1S/C9H11ClO3S/c1-7-5-8(6-14(10,11)12)3-4-9(7)13-2/h3-5H,6H2,1-2H3

InChI Key

VSEMIGACJBBQDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CS(=O)(=O)Cl)OC

Origin of Product

United States

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